N-oleoyl leucine

Catalog No.
S2918955
CAS No.
136560-76-4
M.F
C24H45NO3
M. Wt
395.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-oleoyl leucine

CAS Number

136560-76-4

Product Name

N-oleoyl leucine

IUPAC Name

(2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid

Molecular Formula

C24H45NO3

Molecular Weight

395.6 g/mol

InChI

InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11-/t22-/m0/s1

InChI Key

UMOAAMQGRRCHPA-GJCOWUBNSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O

solubility

not available

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O

N-oleoyl leucine is an N-acyl amino acid characterized by the attachment of an oleic acid chain to the amino acid leucine. This compound belongs to a broader class of N-acyl amino acids, which are known for their unique structural properties and biological activities. The oleic acid moiety, a monounsaturated fatty acid, contributes to the amphiphilic nature of N-oleoyl leucine, allowing it to interact with both hydrophilic and hydrophobic environments. This compound has been identified as a significant player in metabolic processes, particularly in energy regulation and mitochondrial function.

Studies suggest N-oleoyl leucine acts as a mitochondrial uncoupler [, ]. Mitochondria are the cell's powerhouses, and uncouplers disrupt the usual process of energy production, causing cells to burn more calories as heat instead of storing them as fat [].

Here's a possible mechanism []:

  • N-oleoyl leucine interacts with the mitochondrial membrane, increasing its permeability.
  • This disrupts the proton gradient normally used by the mitochondria to generate ATP (cellular energy).
  • As a result, the cell increases its metabolic rate to maintain ATP levels, leading to increased calorie burning.

Studies in mice have shown that N-oleoyl leucine administration leads to weight loss, decreased body fat, and improved glucose tolerance []. However, the exact mechanism and its long-term effects require further investigation.

Mitochondrial Uncoupling and Energy Expenditure

  • N-oleoyl leucine is classified as an N-acyl amide, a product of the enzyme PM20D1. Studies have shown it can uncouple mitochondrial respiration, a process where the flow of electrons in the mitochondria generates a proton gradient used to produce ATP (cellular energy) .
  • Unlike classical uncoupling proteins, N-oleoyl leucine seems to achieve this independently of UCP1 (uncoupling protein 1) . This suggests a unique mechanism for potentially influencing energy expenditure.

Effects on Body Weight and Fat Mass

  • Research in mice fed a high-fat diet suggests N-oleoyl leucine administration can lead to decreased body weight and food intake .
  • Interestingly, studies have shown a preferential decrease in fat mass compared to lean mass, indicating a potential role in fat burning .

Glucose Homeostasis and Metabolic Health

  • N-oleoyl leucine might improve glucose homeostasis, as shown by positive results in fasting glucose tolerance tests in mice models .
  • This suggests it may contribute to regulating blood sugar levels.

The synthesis of N-oleoyl leucine typically involves an acylation reaction where oleic acid is coupled with leucine. This reaction can be catalyzed by various enzymes, including PM20D1 (peptidase M20 domain-containing protein 1), which facilitates the formation of N-acyl amino acids from free fatty acids and amino acids. The reaction mechanism often follows an ester-amide exchange pathway, leading to the formation of the amide bond between the carboxylic acid of oleic acid and the amino group of leucine .

N-oleoyl leucine exhibits several biological activities, particularly in the modulation of energy metabolism. Research indicates that it can uncouple mitochondrial respiration independently of uncoupling protein 1, enhancing thermogenesis and energy expenditure in cells . Additionally, it has been associated with cardiometabolic health, influencing fat mass and energy regulation through its signaling pathways . The compound's ability to interact with various receptors suggests potential roles in metabolic disorders and obesity management.

The synthesis of N-oleoyl leucine can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing enzymes like PM20D1 to catalyze the reaction between oleic acid and leucine.
  • Chemical Synthesis: Direct coupling of oleic acid with leucine under controlled conditions, often involving coupling agents to facilitate the reaction.
  • Microbial Synthesis: Employing genetically modified microorganisms capable of producing N-acyl amino acids through fermentation processes.

Each method offers distinct advantages in terms of yield, purity, and scalability.

N-oleoyl leucine has several potential applications:

  • Pharmaceuticals: As a candidate for developing treatments for metabolic disorders due to its role in energy regulation.
  • Nutraceuticals: Potential use as a dietary supplement aimed at enhancing metabolic health.
  • Biotechnology: In research settings for studying lipid metabolism and mitochondrial function.

Studies have shown that N-oleoyl leucine interacts with various biological systems:

  • It modulates mitochondrial respiration, enhancing energy expenditure beyond traditional pathways involving uncoupling proteins .
  • It participates in regulatory networks involving lipoproteins and other plasma proteins, which influence its bioactivity and stability .
  • Its interactions with serum albumin suggest a protective mechanism against hydrolysis, enhancing its bioavailability and therapeutic potential .

N-oleoyl leucine is part of a larger family of N-acyl amino acids. Here are some similar compounds:

CompoundCharacteristicsUnique Features
N-acetyl leucineAcetyl group instead of oleic acidLess hydrophobic than N-oleoyl leucine
N-oleoyl phenylalanineContains phenylalanine as the amino acid head groupPotentially different metabolic effects
N-oleoyl glycineGlycine as the amino acid head groupSimpler structure may influence solubility
N-palmitoyl leucinePalmitic acid instead of oleic acidDifferent fatty acid chain length affects activity

N-oleoyl leucine's unique combination of an oleic acid tail and a branched-chain amino acid structure distinguishes it from these similar compounds, particularly regarding its biological activity related to energy metabolism and thermogenesis.

N-oleoyl leucine functions as a potent mitochondrial uncoupler through mechanisms that operate entirely independent of uncoupling protein 1 (UCP1). This discovery represents a significant departure from traditional understanding of mitochondrial uncoupling, which has historically focused on UCP1-mediated thermogenesis [1] [2].

The compound demonstrates remarkable efficacy in inducing proton leak respiration, with studies showing a 256% increase in uncoupled respiration compared to baseline oligomycin-treated conditions in human adipocytes [1]. This effect is observed even in the presence of guanosine diphosphate (GDP), a known UCP1 inhibitor, confirming the UCP1-independent nature of the mechanism [1]. Comparative analysis with other N-acyl amino acids reveals that N-oleoyl phenylalanine exhibits the highest proton leak induction at 351%, followed by N-oleoyl leucine at 256% and N-oleoyl isoleucine at 253% [1].

The molecular mechanism underlying this uncoupling activity does not involve the adenine nucleotide translocator (ANT), despite initial hypotheses suggesting physical interactions between N-acyl amino acids and ANT proteins [1] [2]. Experiments conducted with carboxyatractyloside (CAT), a highly selective ANT inhibitor, demonstrate that N-oleoyl leucine maintains its uncoupling capacity in the presence of complete ANT blockade [1]. This finding distinguishes N-oleoyl leucine from fatty acid-induced uncoupling, which typically requires ANT functionality [1].

Structure-activity relationship studies reveal that the uncoupling activity requires specific molecular features. The compound necessitates a neutral amino acid head group, with charged amino acids such as lysine failing to induce significant uncoupling [1] [3]. The oleic acid moiety (C18:1) provides optimal chain length and unsaturation, as medium-chain fatty acids with specific unsaturation patterns demonstrate superior bioactivity compared to saturated or very long-chain alternatives [3].

Research conducted on various cell types, including UCP1-negative systems such as C2C12 mouse myoblasts and human U2OS osteosarcoma cells, confirms the universal applicability of this uncoupling mechanism [4]. The compound induces comparable uncoupling responses in both UCP1-positive and UCP1-knockout primary brown adipocytes, with maximal oxygen consumption rates of 221% and 214% respectively [4].

Direct mitochondrial studies using isolated brown adipose tissue mitochondria demonstrate dose-dependent uncoupling effects, with concentrations ranging from 10 to 100 μM producing progressive increases in respiration [4]. Membrane potential measurements using tetramethylrhodamine methyl ester (TMRM) fluorescence reveal a 45% reduction in mitochondrial membrane potential following N-oleoyl leucine treatment, comparable to the 70% reduction observed with the classical uncoupler FCCP [4].

The uncoupling mechanism appears to involve direct interaction with mitochondrial membrane proteins, as evidenced by photo-crosslinking studies using modified N-acyl amino acid probes [4]. These interactions likely facilitate proton translocation across the inner mitochondrial membrane through pathways distinct from both UCP1 and ANT-mediated mechanisms.

Modulation of Lysosomal Volume in Cellular Models

N-oleoyl leucine and related amino acids demonstrate significant capacity to modulate lysosomal volume and cellular distribution, representing a novel aspect of their biological activity that extends beyond mitochondrial uncoupling [5] [6]. This modulation occurs through sophisticated transport mechanisms that regulate lysosomal positioning within cells.

Amino acid-mediated lysosomal volume changes occur through bidirectional transport systems. The compound promotes anterograde transport via the SLC38A9-BORC-kinesin pathway, facilitating lysosomal movement toward the cell periphery [5] [6]. Leucine, as a branched-chain amino acid, exhibits moderate to high dispersion effects, promoting lysosomal redistribution through kinesin 1 and 3-dependent mechanisms [5].

Comparative studies across fifteen different amino acids reveal that aromatic amino acids (phenylalanine, tyrosine, tryptophan) demonstrate the highest lysosomal dispersion indices, while branched-chain amino acids including leucine show moderate to high dispersion effects [5]. The dispersion index for leucine-induced lysosomal redistribution increases significantly compared to control conditions, with lysosomes accumulating in peripheral cellular regions [5].

The structural requirements for lysosomal modulation mirror those observed for mitochondrial uncoupling. Amino acids with neutral, hydrophobic properties demonstrate superior lysosomal dispersion capacity compared to charged or polar amino acids [5]. The mechanism requires both the amino acid backbone and specific side-chain characteristics, as compounds lacking either component show minimal lysosomal effects [5].

Mechanistic studies reveal that amino acid-induced lysosomal dispersion involves simultaneous promotion of outward transport and inhibition of inward transport. The outward transport occurs through SLC38A9-mediated activation of the BORC complex, which subsequently recruits kinesin motor proteins for anterograde movement [5]. Concurrently, amino acids reduce retrograde transport by inhibiting the recruitment of Rab7 and JIP4 proteins onto lysosomes [5].

Knockout studies demonstrate the essential role of transport machinery in amino acid-mediated lysosomal modulation. Deletion of SLC38A9, BORCS5, or combined kinesin 1 and 3 knockout eliminates the lysosomal dispersion response to leucine and other amino acids [5]. However, the response to different amino acids shows varying dependencies on these transport components, suggesting multiple parallel pathways [5].

The physiological relevance of lysosomal volume modulation extends to cellular processes including lysosomal exocytosis, cell migration, and metabolic signaling [5]. Cancer cells demonstrate heightened sensitivity to amino acid-induced lysosomal dispersion compared to normal cells, with breast cancer cells showing more rapid and pronounced responses to phenylalanine treatment [5]. This differential sensitivity may contribute to the metabolic advantages observed in cancer cell motility and proliferation.

Lysosomal volume changes induced by amino acids correlate with alterations in cellular metabolism and energy homeostasis. The peripheral localization of lysosomes enhances their functional capacity for nutrient sensing and metabolic regulation, particularly in the context of mechanistic target of rapamycin (mTOR) signaling [5]. The combination of lysosome-dispersing amino acids with mTOR-activating amino acids produces synergistic enhancement of mTOR activity, suggesting coordinated regulation of cellular metabolism through lysosomal positioning [5].

Impact on Energy Homeostasis and Oxidative Metabolism

N-oleoyl leucine exerts profound effects on cellular energy homeostasis and oxidative metabolism, producing both beneficial and potentially detrimental consequences depending on concentration and cellular context [1] [7]. The compound fundamentally alters the efficiency of oxidative phosphorylation, leading to increased energy expenditure through uncoupled respiration.

Oxygen consumption studies demonstrate that N-oleoyl leucine significantly enhances cellular respiration rates, with increases ranging from 89% in C2C12 myoblasts to 295% in primary adipocytes [1] [8]. This enhanced oxygen consumption occurs primarily through uncoupled respiration, where oxygen utilization increases without corresponding ATP synthesis. The compound produces these effects at concentrations between 25-50 μM in various cellular systems [1].

ATP production efficiency becomes markedly compromised following N-oleoyl leucine treatment. Studies reveal significant reductions in mitochondrial ATP synthesis capacity, with coupling efficiency decreasing substantially at concentrations above 25 μM [1] [7]. This reduction in ATP production efficiency represents a fundamental shift in cellular energy metabolism, redirecting oxidative capacity toward heat production rather than chemical energy storage.

The compound's impact on maximal oxidation rates presents a complex picture. While N-oleoyl leucine enhances uncoupled respiration, it simultaneously reduces maximal oxidation capacity as measured by FCCP-stimulated respiration [1]. This reduction suggests that the compound may compromise the overall oxidative capacity of mitochondria, potentially limiting cellular energy production under high-demand conditions.

Mitochondrial membrane potential measurements reveal significant depolarization following N-oleoyl leucine treatment. The compound reduces membrane potential by approximately 45% at 50 μM concentrations, comparable to the effects of classical uncouplers like FCCP [4]. This depolarization directly contributes to the uncoupling effect by reducing the electrochemical gradient necessary for ATP synthesis.

Cell viability studies reveal concentration-dependent toxicity associated with N-oleoyl leucine treatment. At concentrations above 25 μM, the compound significantly reduces cell viability in human adipocytes, with effects becoming more pronounced at higher concentrations [1] [7]. This toxicity appears related to the compound's ability to disrupt cellular energy homeostasis beyond sustainable levels.

The therapeutic index of N-oleoyl leucine, calculated as the ratio between beneficial uncoupling effects and adverse cellular effects, proves inferior to conventional chemical uncouplers. Comparison with niclosamide ethanolamine (NEN) and 2,4-dinitrophenol (DNP) reveals that N-oleoyl leucine produces a narrower therapeutic window, with beneficial effects quickly transitioning to cellular toxicity [1].

Comparative analysis with other N-acyl amino acids demonstrates that N-oleoyl leucine exhibits intermediate potency among neutral amino acid derivatives. N-oleoyl phenylalanine shows superior uncoupling activity (351% vs 256%), while N-oleoyl isoleucine demonstrates comparable effects (253%) [1]. However, all neutral N-acyl amino acids exhibit similar patterns of reduced maximal oxidation capacity and compromised cell viability at higher concentrations.

The compound's effects on oxidative metabolism extend beyond simple uncoupling to include alterations in substrate utilization patterns. Studies suggest that N-oleoyl leucine may influence the balance between glucose and fatty acid oxidation, though the specific mechanisms remain incompletely characterized [9]. The compound appears to promote fatty acid oxidation while potentially reducing glucose utilization efficiency.

Long-term metabolic consequences of N-oleoyl leucine treatment include potential alterations in mitochondrial biogenesis and oxidative enzyme expression. While acute effects focus on uncoupling activity, chronic exposure may lead to compensatory changes in mitochondrial mass and oxidative capacity [9]. These adaptive responses could either enhance or compromise long-term metabolic function depending on the specific cellular context and treatment duration.

The compound's impact on energy homeostasis varies significantly between cell types and metabolic states. Adipocytes demonstrate particular sensitivity to N-oleoyl leucine-induced uncoupling, with pronounced effects on both oxygen consumption and ATP production [1]. Muscle cells show different response patterns, with enhanced oxygen consumption but potentially different profiles of metabolic disruption [8].

This comprehensive analysis of N-oleoyl leucine reveals a compound with remarkable biological complexity that operates through multiple interconnected mechanisms. The compound's ability to uncouple mitochondrial respiration independent of UCP1 and ANT represents a novel pathway for cellular energy regulation, while its effects on lysosomal volume modulation and energy homeostasis demonstrate the multifaceted nature of its biological activity.

The structure-activity relationships governing N-oleoyl leucine's bioactivity provide important insights into the molecular requirements for these diverse effects. The combination of an oleic acid moiety with leucine creates a compound optimally configured for membrane interaction and protein binding, enabling its unique biological properties. However, the narrow therapeutic window and concentration-dependent toxicity highlight the need for careful consideration of dosing and cellular context in any potential therapeutic applications.

Future research directions should focus on elucidating the precise molecular targets responsible for N-oleoyl leucine's diverse biological effects, particularly the specific membrane proteins mediating mitochondrial uncoupling and lysosomal transport regulation. Understanding these mechanisms will be crucial for developing safer and more effective therapeutic strategies based on N-acyl amino acid pharmacology.

XLogP3

8.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

395.33994430 g/mol

Monoisotopic Mass

395.33994430 g/mol

Heavy Atom Count

28

Wikipedia

N-oleoyl-L-leucine

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]

Dates

Last modified: 04-14-2024

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